N-(3-acetylphenyl)-1-indolinecarboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)14-6-4-7-15(11-14)18-17(21)19-10-9-13-5-2-3-8-16(13)19/h2-8,11H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJUQLNCVJLKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-indolinecarboxamide typically involves the reaction of 3-acetylphenylamine with indoline-1-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-1-indolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between N-(3-acetylphenyl)-1-indolinecarboxamide and related compounds:
Structural and Functional Analysis
- Core Scaffold Differences: Indoline vs. Indole: Indoline’s saturated five-membered ring (vs. Isochromene vs. Indoline: The isochromene scaffold in introduces a fused benzene-oxygen ring system, altering electronic properties and steric bulk compared to indoline .
- Substituent Effects: Acetylphenyl Group: Present in all acetylphenyl derivatives, this group enhances polarity and may participate in hydrogen bonding or π-π stacking interactions. Thioamide vs.
Synthetic Yields and Purity :
- N-(3-Acetylphenyl)-1H-indole-2-carboxamide () achieved 82% yield with rigorous purity validation via elemental analysis (±0.5% error margin), while N-phenylpiperidine-1-carbothioamide () attained 90% yield after column chromatography .
Q & A
Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-1-indolinecarboxamide, and how do reaction conditions influence yield?
Methodology :
-
Step 1 : Start with acetylation of 3-aminophenyl derivatives using acetic anhydride in the presence of a base (e.g., pyridine) to form the acetylated intermediate .
-
Step 2 : Couple the intermediate with 1-indolinecarboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt system).
-
Critical Parameters :
Parameter Optimal Range Impact on Yield Temperature 0–5°C (coupling) Prevents side reactions Solvent DMF or DCM Maximizes solubility Reaction Time 12–24 hrs Ensures completion Data derived from analogous carboxamide syntheses .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm amide bond formation and acetyl group placement. For example, the acetyl proton typically resonates at δ 2.5–2.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: expected 296.116 g/mol).
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (amide C=O: ~1650 cm; acetyl C=O: ~1700 cm) .
Q. What safety protocols are critical during handling?
Key Recommendations :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the acetylphenyl group’s role in hydrophobic interactions .
- Pharmacokinetics Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For example, a logP >3 suggests membrane permeability but potential metabolic instability .
Q. How to resolve contradictions in biological activity data across studies?
Case Study :
- Issue : Discrepancies in reported IC values for kinase inhibition.
- Analysis :
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodology :
- pH Stability Testing : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Amide bonds are prone to hydrolysis at extremes .
- Prodrug Design : Modify the acetyl group to a hydrolyzable ester for improved metabolic stability .
Q. How does structural modification enhance selectivity for a target enzyme?
Structure-Activity Relationship (SAR) Insights :
-
Key Modifications :
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to validate mechanisms?
Resolution Workflow :
Replicate Experiments : Use standardized cell lines (e.g., HEK293 vs. HeLa) and MTT assays .
Pathway Analysis : Perform RNA-seq to identify differentially expressed genes post-treatment.
Metabolomics : Track compound degradation products in cell media .
Tables of Critical Data
Q. Table 1. Comparative Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 0 | EDC/HOBt | 78 |
| DCM | 25 | DCC | 52 |
| THF | -10 | EDCl | 65 |
| Data adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
